N-(6-Cyanohexyl)acetamide
Description
N-(6-Cyanohexyl)acetamide is an acetamide derivative characterized by a cyano (-CN) functional group attached to a hexyl chain at the nitrogen atom of the acetamide backbone. The cyano group confers unique electronic and steric characteristics, influencing solubility, reactivity, and biological interactions .
Properties
CAS No. |
62578-13-6 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-(6-cyanohexyl)acetamide |
InChI |
InChI=1S/C9H16N2O/c1-9(12)11-8-6-4-2-3-5-7-10/h2-6,8H2,1H3,(H,11,12) |
InChI Key |
MKJJKJMRZMEMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
| Compound Name | Molecular Formula | Functional Groups | Key Substituent Characteristics |
|---|---|---|---|
| N-(6-Cyanohexyl)acetamide | C₉H₁₅N₂O | Acetamide, Cyano (-CN) | Electron-withdrawing cyano group |
| N-(6-Aminohexyl)acetamide | C₈H₁₈N₂O | Acetamide, Amino (-NH₂) | Electron-donating amino group |
| N-(6-acetamidohexyl)acetamide | C₁₀H₂₀N₂O₂ | Acetamide, Acetamido (-NHAc) | Polar, hydrogen-bonding acetamido group |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | Cyano, Methylamino-carbonyl | Dual functional groups enhancing reactivity |
Key Observations :
- Electron Effects: The cyano group in this compound is strongly electron-withdrawing, reducing electron density at the nitrogen atom compared to the amino or acetamido analogs. This may decrease nucleophilicity but enhance stability in acidic conditions .
- Solubility: Amino-substituted analogs (e.g., N-(6-Aminohexyl)acetamide) exhibit high water solubility due to protonation of the -NH₂ group, whereas cyano derivatives are likely less soluble in polar solvents .
Pharmacological and Chemical Reactivity
Antimicrobial Activity
- Analog Data : Acetamide derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced antimicrobial activity. For example, 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (C₁₁H₁₂ClN₂O₂S) inhibits bacterial growth via interactions with cell wall synthesis enzymes .
- However, its efficacy requires empirical validation .
Anticancer Activity
- Analog Data : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (C₂₂H₂₄N₄O₅S) exhibit IC₅₀ values <10 µM against cancer cell lines (HCT-116, MCF-7) by targeting kinase pathways .
- Prediction for this compound: The hydrophobic hexyl chain may improve cell membrane permeability, while the cyano group could modulate interactions with intracellular targets like tubulin or topoisomerases .
Physicochemical Properties
| Property | This compound | N-(6-Aminohexyl)acetamide | N-(6-acetamidohexyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~181.2 | 158.24 | 200.28 |
| Solubility in Water | Low (predicted) | High | Moderate |
| LogP (Predicted) | ~1.5 | -0.3 | 0.8 |
| Melting Point | Not reported | 120–125°C | 95–100°C |
Notes:
- The cyano group increases hydrophobicity (higher LogP) compared to amino analogs, which may enhance blood-brain barrier penetration .
- Crystallinity: Meta-substituted acetamides (e.g., trichloro derivatives) form diverse crystal lattices due to substituent steric effects, suggesting that this compound could exhibit unique solid-state packing .
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